molecular formula C8H10F3NO B13534622 1-(2,5-Dimethylfuran-3-yl)-2,2,2-trifluoroethan-1-amine

1-(2,5-Dimethylfuran-3-yl)-2,2,2-trifluoroethan-1-amine

Katalognummer: B13534622
Molekulargewicht: 193.17 g/mol
InChI-Schlüssel: MHMJEQRMLVBDSW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2,5-Dimethylfuran-3-yl)-2,2,2-trifluoroethan-1-amine is an organic compound that features a trifluoroethylamine group attached to a dimethylfuran ring. This compound is of interest due to its unique chemical structure, which combines the properties of both furan and trifluoroethylamine, making it a valuable subject for various scientific research applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-Dimethylfuran-3-yl)-2,2,2-trifluoroethan-1-amine typically involves the reaction of 2,5-dimethylfuran with a trifluoroethylamine derivative. One common method is the nucleophilic substitution reaction where 2,5-dimethylfuran is reacted with 2,2,2-trifluoroethylamine under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack on the furan ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent-free microwave irradiation techniques have also been explored for the synthesis of related compounds, offering a more environmentally friendly and efficient approach .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2,5-Dimethylfuran-3-yl)-2,2,2-trifluoroethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form corresponding furanones.

    Reduction: The trifluoroethylamine group can be reduced to form non-fluorinated amines.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the furan ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide (NaN3) can be used.

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

1-(2,5-Dimethylfuran-3-yl)-2,2,2-trifluoroethan-1-amine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(2,5-Dimethylfuran-3-yl)-2,2,2-trifluoroethan-1-amine involves its interaction with specific molecular targets. The trifluoroethylamine group can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The furan ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity. These interactions can affect various biochemical pathways, leading to the observed biological effects .

Vergleich Mit ähnlichen Verbindungen

    1-(2,5-Dimethylfuran-3-yl)ethan-1-amine: Lacks the trifluoroethyl group, resulting in different chemical and biological properties.

    1-(2,5-Dimethylfuran-3-yl)-3-(9-ethyl-9H-carbazol-3-yl)prop-2-en-1-one: Contains a carbazole group, offering distinct photophysical properties.

    3-(2,5-Dimethylfuran-3-yl)-5-(fluoro/trifluoromethylphenyl)-2-pyrazolines: Possesses a pyrazoline ring, showing varied biological activities

Uniqueness: 1-(2,5-Dimethylfuran-3-yl)-2,2,2-trifluoroethan-1-amine is unique due to the presence of both a trifluoroethylamine group and a dimethylfuran ring. This combination imparts distinctive chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Eigenschaften

Molekularformel

C8H10F3NO

Molekulargewicht

193.17 g/mol

IUPAC-Name

1-(2,5-dimethylfuran-3-yl)-2,2,2-trifluoroethanamine

InChI

InChI=1S/C8H10F3NO/c1-4-3-6(5(2)13-4)7(12)8(9,10)11/h3,7H,12H2,1-2H3

InChI-Schlüssel

MHMJEQRMLVBDSW-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(O1)C)C(C(F)(F)F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.